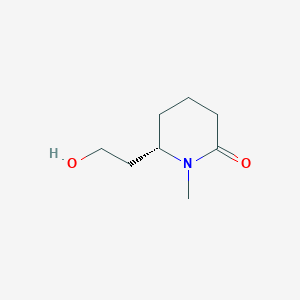
Dimethylphenylarsine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylphenylarsine oxide is an organoarsenic compound with the chemical formula (CH₃)₂AsO(C₆H₅) It is a derivative of phenylarsine oxide, where two methyl groups are attached to the arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylphenylarsine oxide can be synthesized through the methylation of phenylarsine oxide. One common method involves the reaction of phenylarsine oxide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H5AsO+2CH3I+NaOH→(CH3)2AsO(C6H5)+NaI+H2O
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Dimethylphenylarsine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylphenylarsinic acid.
Reduction: Reduction reactions can convert it back to phenylarsine oxide.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Dimethylphenylarsinic acid.
Reduction: Phenylarsine oxide.
Substitution: Various substituted phenylarsine oxides depending on the substituent used.
Scientific Research Applications
Dimethylphenylarsine oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethylphenylarsine oxide involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylarsine oxide: The parent compound, lacking the methyl groups.
Dimethylarsinic acid: Similar structure but with an additional oxygen atom.
Trimethylarsine oxide: Contains three methyl groups attached to the arsenic atom.
Uniqueness
Dimethylphenylarsine oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62964-84-5 |
|---|---|
Molecular Formula |
C8H11AsO |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
dimethylarsorylbenzene |
InChI |
InChI=1S/C8H11AsO/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
JKHXRDNSCXJACT-UHFFFAOYSA-N |
Canonical SMILES |
C[As](=O)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


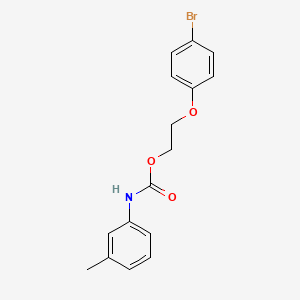

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[4-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14520309.png)
![10-Bromo-7-methyl-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14520313.png)
![3,7-Dihydroxy-3a-methyldodecahydro-6H-cyclopenta[a]naphthalen-6-one](/img/structure/B14520324.png)
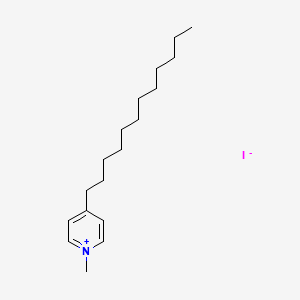
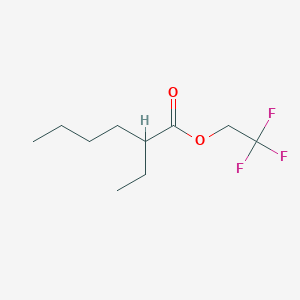
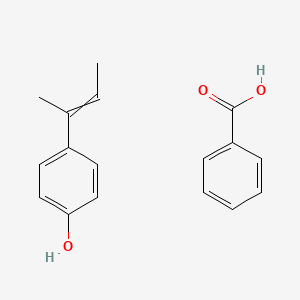
![(E)-1-(4-Butylphenyl)-2-[4-(nonyloxy)phenyl]diazene](/img/structure/B14520341.png)
![5-[5-Methyl-2-(propan-2-yl)phenoxy]furan-2-carbaldehyde](/img/structure/B14520352.png)


![Dibutyl[(2-carboxybenzoyl)oxy]stannyl](/img/structure/B14520373.png)
